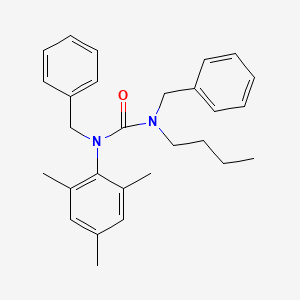
2-(tert-Butyldisulfanyl)-4-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyldisulfanyl)-4-methyl-1,3-thiazole is a valuable compound in the field of organic chemistry. It belongs to the class of disulfides, which are known for their diverse applications in various scientific domains. This compound features a thiazole ring, a sulfur-containing heterocycle, which is often found in biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyldisulfanyl)-4-methyl-1,3-thiazole typically involves the reaction of 2-mercaptoheterocycles with tert-butanesulfinamide under ligand-free CuI-catalyzed conditions . This method is efficient, cost-effective, and practical. The reaction proceeds through the formation of a cuprous salt of the 2-mercaptoheterocycle, which then reacts with tert-butanesulfinamide to form the desired disulfide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyldisulfanyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The thiazole ring can undergo substitution reactions, particularly at the 4-methyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Electrophilic reagents and catalysts like palladium or copper are typically employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(tert-Butyldisulfanyl)-4-methyl-1,3-thiazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyldisulfanyl)-4-methyl-1,3-thiazole involves the formation and cleavage of disulfide bonds. This compound can act as an oxidizing agent, facilitating the formation of disulfide bonds in proteins and other molecules. The molecular targets include thiol-containing proteins and enzymes, where it can modulate their activity by altering the redox state of cysteine residues .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-Butyldisulfanyl)benzothiazole
- 2-(tert-Butyldisulfanyl)thiobenzothiazole
Uniqueness
2-(tert-Butyldisulfanyl)-4-methyl-1,3-thiazole is unique due to its specific thiazole ring structure and the presence of a tert-butyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
89861-54-1 |
|---|---|
Fórmula molecular |
C8H13NS3 |
Peso molecular |
219.4 g/mol |
Nombre IUPAC |
2-(tert-butyldisulfanyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H13NS3/c1-6-5-10-7(9-6)11-12-8(2,3)4/h5H,1-4H3 |
Clave InChI |
VDNCCZSIYDBYHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)SSC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


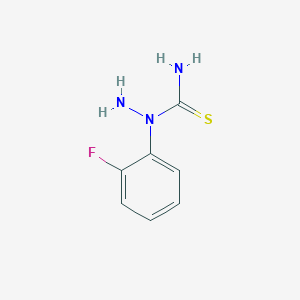
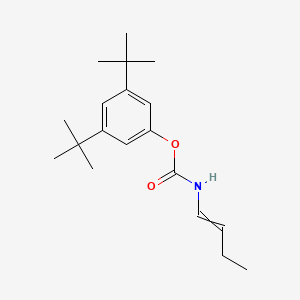
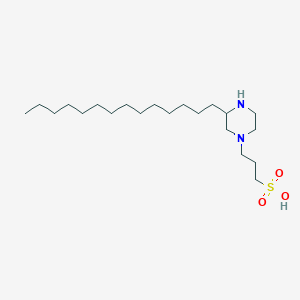
![N-[3,4-Di(propan-2-yl)phenyl]acetamide](/img/structure/B14392355.png)
![Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl-](/img/structure/B14392365.png)
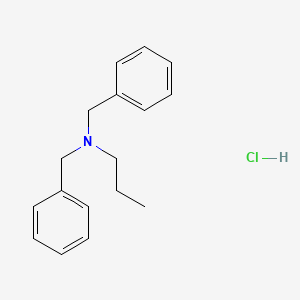
![2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol](/img/structure/B14392374.png)

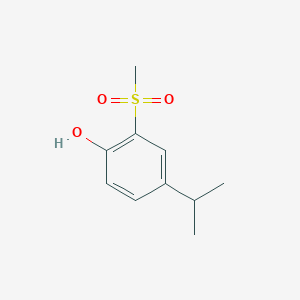
![3-[Chloro(dimethyl)silyl]propan-1-amine](/img/structure/B14392397.png)
![2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14392399.png)
![1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14392403.png)

